Di-tert-butyl nitroxide

Description

Historical Context of Nitroxide Radical Discovery and Development

The field of stable free radicals, to which di-tert-butyl nitroxide belongs, has a rich history originating in the 19th century. The first nitroxide radical, initially known as Frémy's salt (potassium nitrosodisulfonate), was prepared by Edmond Frémy in 1845 through the oxidation of potassium disulfonate hydroxylamine (B1172632). mdpi.com This was followed by the preparation of the first organic nitroxide, porphyrexide, by Piloty and Schwerin in 1901. mdpi.com A significant milestone occurred in 1914 when a nitroxide with two aryl groups on the nitrogen atom was synthesized by Wieland and colleagues. mdpi.com

The development of modern nitroxide chemistry accelerated in the mid-20th century. A pivotal moment was the synthesis of the first stable dialkyl nitroxide, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), by Lebedev and Kazarnovskii in 1959. mdpi.com Shortly after, in 1961, the non-cyclic and structurally simpler this compound was synthesized by Hoffmann and Henderson. mdpi.com The rapid growth of the nitroxide field from the 1960s onwards was significantly aided by advancements in organic synthesis methodologies and the development of electron paramagnetic resonance (EPR) spectroscopy, which is the primary technique for studying these radical species. mdpi.com

Significance of this compound as a Stable Radical Species

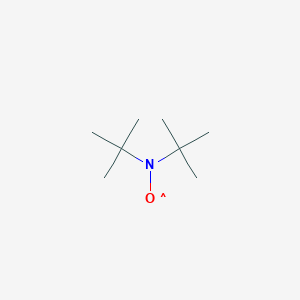

This compound (DTBN) is a prominent member of the nitroxide family, a class of unusually stable organic free radicals. acs.orgdb-thueringen.de Its remarkable stability is a direct consequence of its molecular structure. The central nitroxide group (N-O•), which contains the unpaired electron, is flanked by two bulky tertiary-butyl groups. db-thueringen.de This steric hindrance effectively shields the radical center from reactive species that would otherwise lead to decomposition or dimerization, granting it significant persistence. db-thueringen.desjsu.edu

This inherent stability means that this compound can be isolated, stored, and handled under ambient conditions, a rare characteristic for a radical species. mdpi.com The unpaired electron is delocalized over the nitrogen and oxygen atoms, forming a three-electron π bond, which further contributes to its thermodynamic stability. mdpi.comaip.org This combination of kinetic (steric) and thermodynamic (electronic) stabilization makes DTBN an ideal candidate for a wide array of applications where a persistent radical is required, from a standard in EPR spectroscopy to a controlling agent in chemical reactions. acs.orgorgsyn.org

Scope and Research Imperatives

The unique properties of this compound have established it as a versatile tool across numerous domains of chemical research. Its applications span organic chemistry, polymer science, materials science, and biology. mdpi.comumich.edu Research imperatives involving DTBN and other nitroxides are driven by their utility as:

Probes and Labels: In biophysics and materials science, nitroxides are used as spin labels to study molecular structure, dynamics, and the properties of systems like biological membranes and proteins using EPR spectroscopy. acs.orgnist.gov

Reaction Mediators and Catalysts: In synthetic chemistry, they are crucial for mediating controlled radical polymerization processes and for catalyzing a variety of selective oxidation reactions. nist.goviaea.orgosti.gov

Mechanistic Tools: Their ability to efficiently trap transient radicals makes them invaluable for studying the mechanisms of complex chemical reactions. umich.eduresearchgate.net

Functional Materials: There is growing interest in incorporating nitroxide radicals into polymers and other materials to create novel organic-based magnets and components for electronic devices, such as rechargeable batteries. fu-berlin.de

The continuous development of new applications for these stable radicals underscores the ongoing importance of understanding their fundamental chemistry and reactivity. orgsyn.orgrsc.org

Structure

2D Structure

Properties

InChI |

InChI=1S/C8H18NO/c1-7(2,3)9(10)8(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJMHSMEPSUICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(C)(C)C)[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873272 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-25-9 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2406-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-t-butyl nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide, bis(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(tert-butyl)aminyl oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Di Tert Butyl Nitroxide

Established Synthetic Routes for Di-tert-butyl Nitroxide

The synthesis of this compound can be achieved through several well-established methods, primarily involving reduction and oxidation reactions of suitable precursors.

Reduction of t-Nitrobutane

One of the primary and specific methods for preparing substantial quantities of this compound involves the reduction of t-nitrobutane. orgsyn.orgorgsyn.org This process is typically carried out using sodium metal in a solvent such as 1,2-dimethoxyethane (B42094) (glyme). orgsyn.org The reaction proceeds through a radical mechanism, where t-nitrobutane is reduced to form the nitroxide. smolecule.com

The reaction mixture, initially containing t-nitrobutane and sodium, is stirred vigorously. The onset of the reaction is indicated by a color change in the solution to pale lavender and the etching of the sodium surface. orgsyn.org The temperature is maintained between 25–30°C. As the reaction progresses, a colorless solid precipitates. After approximately 24 hours, the glyme is removed under reduced pressure, leaving a slurry. orgsyn.org Water is then added to the slurry, and the resulting reddish-brown organic layer is separated and extracted with pentane (B18724). orgsyn.org To remove hydroxylamine (B1172632) impurities, the pentane solution is washed with cold, dilute hydrochloric acid, followed by water and dilute sodium hydroxide. orgsyn.org Finally, the product is purified by fractionation to yield red di-t-butyl nitroxide. orgsyn.org A yield of 42–43% can be expected with this method. orgsyn.orgorgsyn.org

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

| t-Nitrobutane | Sodium | 1,2-dimethoxyethane | 25–30°C | ~24 hours | 42–43% |

This table outlines the typical conditions for the synthesis of this compound via the reduction of t-nitrobutane.

Oxidation of tert-Butyl Hydroperoxide Derivatives

Another established route to this compound involves the oxidation of tert-butyl hydroperoxide derivatives. smolecule.com This method allows for the selective formation of the nitroxide radical under controlled conditions. While specific procedural details can vary, the core of this synthesis involves the controlled oxidation of a suitable tert-butyl hydroperoxide precursor to generate the stable nitroxide radical.

Advanced Synthetic Strategies for Related Nitroxide Systems

Beyond the direct synthesis of this compound, advanced strategies have been developed for the synthesis of a broader range of nitroxide systems, including those with functional groups and complex architectures.

Functionalization via Nucleophilic Substitution of Polyfluorinated Arenes

A modern approach to synthesizing functionalized nitroxides involves the nucleophilic substitution of fluorine atoms in polyfluorinated aromatic compounds. nih.govacs.org This strategy has proven effective for creating new fluorinated nitroxide radicals with unique magnetic and functional properties. nih.gov

The process typically begins with the reaction of a polyfluorinated arene, such as octafluorotoluene (B1221213) or pentafluorobenzonitrile, with tert-butylamine. nih.gov This initial step forms a tert-butylaniline intermediate. Subsequently, this intermediate is oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) to produce the desired functionalized perfluorinated phenyl tert-butyl nitroxide in nearly quantitative yields. nih.govmdpi.com This method has also been extended to the synthesis of diradical systems by reacting perfluorobiphenyl with lithium tert-butylamide, followed by oxidation. mdpi.comresearchgate.net

| Polyfluorinated Arene | Amine | Oxidizing Agent | Product |

| Octafluorotoluene | tert-Butylamine | mCPBA | 4-(N-tert-butyl(oxyl)amino)heptafluorotoluene |

| Pentafluorobenzonitrile | tert-Butylamine | mCPBA | 4-(N-tert-butyl(oxyl)amino)tetrafluorobenzonitrile |

| Perfluorobiphenyl | Lithium tert-butylamide | mCPBA | N,N′-(perfluorobiphenyl-4,4′-diyl)bis(N-tert-butyl(oxyl)amine) |

This table showcases examples of functionalized nitroxides synthesized via nucleophilic substitution of polyfluorinated arenes.

Oxidation of Secondary Amines

The oxidation of secondary amines is one of the most common and versatile methods for synthesizing nitroxides. rsc.orgthieme-connect.de A variety of oxidizing agents can be employed, with hydrogen peroxide and organic peracids being the most prevalent. rsc.org

When using hydrogen peroxide, the reaction is typically catalyzed by sodium tungstate (B81510) or phosphotungstic acid and is carried out in an aqueous solution or a mixture of water and an organic solvent like methanol. rsc.orgrsc.org The reaction is often performed under basic conditions, as protonation of the amine can slow down the reaction. rsc.org A drawback of this method can be the long reaction times, sometimes extending for days. rsc.org

Alternatively, organic peracids such as m-chloroperoxybenzoic acid (mCPBA) can be used for a fast and often quantitative oxidation. rsc.orggoogle.com This method is particularly suitable for oxidizing sterically hindered amines that are difficult to oxidize with hydrogen peroxide. google.com The reaction is typically performed in a solvent like dichloromethane (B109758) at low temperatures. rsc.org

| Amine Type | Oxidizing System | Key Features |

| Secondary Amines | H₂O₂ / Na₂WO₄ | Cost-effective, but can require long reaction times and excess reagents. rsc.org |

| Secondary Amines | mCPBA | Fast and often quantitative, suitable for sterically hindered amines. rsc.orggoogle.com |

This table compares the common oxidizing systems used for the synthesis of nitroxides from secondary amines.

Alkylation and Regeneration from Alkoxyamines

Alkoxyamines serve as important precursors and intermediates in nitroxide chemistry. Nitroxides can be generated from alkoxyamines through oxidation, and alkoxyamines themselves can be synthesized through various routes, including the alkylation of hydroxylamine anions. chimia.ch

A notable method for regenerating nitroxides from their alkoxyamine derivatives involves oxidation with mCPBA. rsc.org This process can achieve a quantitative transformation to the nitroxide at room temperature within 30 minutes. rsc.org This regeneration is significant in the context of nitroxide-mediated polymerization (NMP), where the reversible cleavage of the C–O bond in alkoxyamines is a key principle. chimia.chicp.ac.ru

Furthermore, alkoxyamines can be synthesized by the reaction of nitroxides with alkyl halides in the presence of a copper(I) catalyst, a method known as atom transfer radical addition (ATRA). chimia.ch Another approach involves the alkylation of hydroxylamine anions, which are formed by the reduction of nitroxides, with reactive alkyl halides. chimia.ch

| Precursor | Reagent/Method | Product |

| Methoxyamine derivative of nitroxide | mCPBA | Nitroxide |

| Nitroxide, Alkyl Halide | Copper(I) salt (ATRA) | Alkoxyamine |

| Hydroxylamine anion | Alkyl Halide | Alkoxyamine |

This table summarizes the key transformations involving alkoxyamines in nitroxide synthesis and regeneration.

Grignard Reagent Addition to Nitrones

A versatile and widely employed method for the synthesis of highly substituted nitroxides involves the addition of organometallic compounds, such as Grignard reagents, to nitrones. rsc.org This reaction provides an effective route for introducing alkyl or aryl substituents to the α-carbon of the nitrone group. rsc.org The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbon atom of the nitrone's C=N double bond. This addition forms an N,N-disubstituted hydroxylamine intermediate, which is subsequently oxidized to the corresponding stable nitroxide radical. rsc.orggla.ac.uk

The reaction of nitrones with Grignard reagents can be influenced by factors such as single electron transfer (SET) processes, which may compete with the desired polar 1,2-addition, affecting the product distribution. researchgate.netcdnsciencepub.com For instance, the reaction of α-chloronitrosoalkanes with Grignard reagents can yield nitrones, oximes, and oxime ethers, with the product ratios depending on the electron-donating power of the specific Grignard reagent. researchgate.net

The synthesis of Deprenyl and Oxotremorine analogues containing a nitroxide ring has been achieved using Grignard reactions on five- or six-membered cyclic nitrones to introduce the necessary aryl or alkynyl groups. arkat-usa.org This approach highlights the utility of Grignard reagents in creating structurally complex and functionally specific nitroxides. arkat-usa.org A new synthesis for this compound itself has been developed utilizing the reaction between tert-butylmagnesium chloride and nitro-tert-butane. gla.ac.ukiaea.org

The following table summarizes representative examples of nitroxide synthesis involving Grignard reagents and nitrone precursors.

| Nitrone Precursor | Grignard Reagent | Resulting Product/Intermediate | Oxidizing Agent | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide | benzylmagnesium chloride | 2-benzyl-5-methyl-pyrrolidine-1-oxyl derivative | MnO₂ | Not Specified | arkat-usa.org |

| Nitrone 11 (4-phenyl-2,5,5-trimethyl-1H-pyrroline 1-oxide) | ethynylmagnesium bromide | 3-phenyl-5-ethynyl substituted nitroxide 12 | Not applicable (direct formation) | Not Specified | arkat-usa.org |

| Cyclic Nitrones (1-5) | ethynylmagnesium bromide | Ethynyl-substituted pyrrolidine (B122466)/imidazoline (B1206853) nitroxides | Not Specified (General Oxidation) | Not Specified | mdpi.com |

| 1-Nitrocamphene | t-butyl magnesium chloride | Nitroxide (39) | Not applicable (direct formation) | Low | gla.ac.uk |

Stereochemical Control and Sterical Loading in Nitroxide Synthesis

The stability and reactivity of nitroxides are profoundly influenced by the steric environment surrounding the radical center. "Sterical loading," or the introduction of bulky substituents adjacent to the nitroxide moiety, is a key strategy for enhancing the kinetic stability of the radical. researchgate.net This steric hindrance prevents dimerization and slows down reactions with other molecules, including reductants. mdpi.com The synthesis of these highly sterically loaded structures, however, remains a significant challenge. mdpi.comresearchgate.net

Stereochemical control is crucial during synthesis, as the spatial arrangement of substituents can dictate the accessibility of the nitroxide group. The addition of organometallic reagents to chiral nitrones often proceeds with high diastereoselectivity. For example, the addition of Grignard reagents to L-proline-derived nitrones can yield syn-hydroxylamines with a ratio greater than 95:5. sci-hub.se In the synthesis of sterically hindered pyrrolidine nitroxides, the addition of reagents like ethyl lithium to a nitrone already bearing a bulky tert-butyl group occurs preferentially from the side opposite to this group, resulting in a specific cis-isomer. mdpi.com This demonstrates that existing stereocenters and bulky groups can effectively direct the stereochemical outcome of the reaction. mdpi.com

The concept of sterical loading is exemplified by the enhanced stability of so-called "sterically shielded" nitroxides. Replacing the four methyl groups typical of many nitroxides (like TEMPO) with ethyl groups leads to significantly higher resistance to chemical reduction. mdpi.com This principle has driven the synthesis of increasingly crowded nitroxides to develop more robust radicals for applications like in-vivo imaging. mdpi.com However, there is a practical limit to sterical loading, as extremely hindered structures can be exceptionally difficult to synthesize. mdpi.com For instance, the synthesis of 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl via the addition of ethynylmagnesium bromide followed by hydrogenation was successful but required 72 days for the reaction to complete, underscoring the synthetic challenge posed by severe steric hindrance. mdpi.com

The following table details various nitroxides with different levels of sterical loading and highlights the impact on their synthesis or properties.

| Nitroxide/Precursor System | Key Steric Feature | Observed Effect | Reference |

|---|---|---|---|

| 2-tert-butyl-1-pyrroline-1-oxides | Single tert-butyl group at C2 | Addition of ethyl lithium gives the corresponding nitroxide in 87% yield. | mdpi.com |

| 2-tert-butyl-1-pyrroline-1-oxides | Single tert-butyl group at C2 | Addition of ethynylmagnesium bromide (followed by hydrogenation) gives the product in 43% yield but takes 72 days. | mdpi.com |

| L-proline-derived nitrone | Chiral center from proline | Addition of Grignard reagents leads to syn-hydroxylamines in >95:5 diastereomeric ratio. | sci-hub.se |

| Alkenyl nitrones | Bulky groups introduced via Grignard addition | The configuration of the resulting asymmetric center is specifically determined, leading to greater hindrance of the nitroxide moiety. | rsc.org |

| TEMPO-like nitroxides | Four ethyl groups instead of four methyl groups | Results in higher stability and enhanced resistance to chemical reduction. | mdpi.com |

Spectroscopic Characterization and Elucidation of Electronic Structure of Di Tert Butyl Nitroxide

Electron Spin Resonance (ESR) / Electron Paramagnetic Resonance (EPR) Spectroscopy of Di-tert-butyl Nitroxide

ESR/EPR spectroscopy is a principal technique for studying paramagnetic species like this compound. It provides detailed information about the electronic environment of the unpaired electron.

Hyperfine Coupling Constant (HFCC) Analysis (Nitrogen, Hydrogen, Fluorine)

The interaction of the unpaired electron with magnetic nuclei in this compound gives rise to hyperfine splitting in the ESR spectrum. Analysis of these hyperfine coupling constants (HFCCs) provides a map of the electron spin distribution.

Nitrogen (¹⁴N and ¹⁵N): The most significant hyperfine interaction in this compound is with the nitrogen nucleus. The isotropic ¹⁴N HFCC (Aᵢₛₒ(¹⁴N)) is sensitive to the solvent environment. rsc.orgbits-pilani.ac.inrsc.org In non-polar solvents like benzene (B151609), the Aᵢₛₒ(¹⁴N) is approximately 15.36 G. aip.org This value increases in polar, hydrogen-bonding solvents due to the formation of hydrogen bonds with the nitroxide oxygen atom. rsc.orgrsc.orgacs.org For example, in ethanol, the ¹⁴N coupling constant is around 16.04 G, and in water, it increases further to 17.14 G. rsc.org Studies using ¹⁵N isotopes have also been conducted, showing a coupling constant of about 21.60 G in benzene. aip.org Theoretical calculations indicate that the spin polarization contribution is primarily responsible for the solvent-induced shift in the nitrogen HFCC. acs.org

Hydrogen (¹H): Hyperfine coupling to the protons of the tert-butyl groups is much smaller and often unresolved, contributing to the linewidth of the main ESR transitions. aip.orgaip.org The proton hyperfine splitting has been estimated through computer simulations of the ESR spectra, with a value of approximately -0.1 G. aip.org NMR shift measurements have provided similar values, around -0.107 G and -0.095 G. aip.org

Fluorine (¹⁹F): While not naturally present in this compound, studies on fluorinated derivatives of other nitroxides demonstrate that ¹⁹F HFCCs can provide valuable information about the spin density distribution and molecular conformation.

Carbon (¹³C) and Oxygen (¹⁷O): Isotropic splitting constants for ¹³C and ¹⁷O in their natural abundance have also been measured. In benzene, the ¹³C coupling constant is about 4.26 G, and the ¹⁷O coupling constant is approximately 19.41 G. aip.org

| Nucleus | Solvent | Hyperfine Coupling Constant (G) | Reference |

|---|---|---|---|

| ¹⁴N | Benzene | 15.36 ± 0.06 | aip.org |

| ¹⁴N | Ethanol | 16.04 ± 0.05 | rsc.org |

| ¹⁴N | Water | 17.14 ± 0.10 | rsc.org |

| ¹⁵N | Benzene | 21.60 ± 0.04 | aip.org |

| ¹³C | Benzene | 4.26 ± 0.03 | aip.org |

| ¹⁷O | Benzene | 19.41 ± 0.1 | aip.org |

| ¹H | Benzene (estimated) | ~ -0.1 | aip.org |

g-Value Determination and Anisotropy Studies

The g-value, or g-factor, in ESR spectroscopy is a dimensionless quantity that is characteristic of the paramagnetic species. For this compound, the isotropic g-value in benzene solution at room temperature is approximately 2.00595. aip.org

In solid or viscous media where molecular motion is restricted, the g-value becomes anisotropic, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. bfwpub.com This anisotropy is described by the principal components of the g-tensor (gₓₓ, gᵧᵧ, gzz). libretexts.org For nitroxides, the largest g-shift is typically along the N-O bond axis. libretexts.org The anisotropy of the g-value, along with the hyperfine tensor anisotropy, provides information about the electronic structure and the local environment of the radical. libretexts.orgaip.org Studies on this compound adsorbed on surfaces have shown that the difference between the principal g-values (Δg) is consistent with previously reported data for this molecule on polycrystalline alumina (B75360). acs.org

Line Shape Analysis and Spin Relaxation Phenomena

The shape of the ESR spectral lines of this compound is influenced by various dynamic processes, including molecular motion and spin exchange interactions.

Motional Effects: In low-viscosity solvents at room temperature, rapid tumbling of the molecule averages out the anisotropic interactions, resulting in narrow, well-resolved hyperfine lines. bfwpub.com As the viscosity increases or the temperature decreases, the molecular motion slows down, leading to line broadening and more complex line shapes. bfwpub.comacs.orgacs.org

Spin Exchange: At higher concentrations of the radical, intermolecular spin exchange becomes significant. acs.org This process involves the transfer of spin states between colliding radicals and leads to a broadening of the spectral lines, which can eventually collapse into a single broad line at very high concentrations due to exchange narrowing. aip.orgacs.orgmpg.de

Relaxation Times: The spin-lattice (T₁) and spin-spin (T₂) relaxation times are crucial parameters that describe the return of the spin system to equilibrium. These relaxation times are influenced by molecular motion and intermolecular interactions. Studies on trityl-nitroxide diradicals have shown that the presence of the nitroxide moiety significantly enhances the relaxation rate of the more slowly relaxing trityl radical, even with a small exchange interaction. nih.gov

Temperature-Dependent EPR Investigations

Varying the temperature provides a powerful tool to study the dynamics of this compound.

Low Temperatures: At cryogenic temperatures (e.g., 77 K), the molecule is effectively immobilized, and the ESR spectrum reflects the full anisotropy of the g-tensor and hyperfine coupling tensor. bfwpub.com This "rigid limit" spectrum provides the principal values of these tensors.

Intermediate Temperatures: As the temperature is increased, the molecule begins to tumble at a rate comparable to the ESR timescale. The changes in the line shape in this "slow-motion" regime can be analyzed to determine the rotational correlation time and the activation energy for molecular reorientation. acs.orgacs.org For this compound adsorbed on an alumina film, the motional processes were found to have an activation energy of about 9 kJ/mol. acs.orgacs.org

High Temperatures: At higher temperatures, in the "fast-motion" regime, the anisotropic interactions are averaged out, leading to sharp, isotropic spectra. bfwpub.com Studies on this compound doped in adamantane (B196018) showed that the nitrogen hyperfine coupling constant decreases and the linewidth increases as the temperature is decreased towards the plastic-to-brittle crystal phase transition of adamantane. tandfonline.comtandfonline.com

EPR Imaging (EPRI) for Spatially Resolved Studies

EPR imaging (EPRI) is a technique that allows for the visualization of the spatial distribution of paramagnetic species. By applying a magnetic field gradient, the ESR spectrum becomes position-dependent, enabling the construction of an image.

EPRI has been used to study the penetration and distribution of this compound in biological tissues, such as mouse skin. researchgate.netgavinpublishers.comnih.gov These studies have demonstrated the ability to monitor the time-dependent changes in the distribution of the nitroxide and to differentiate between its presence in different microenvironments (e.g., polar vs. apolar regions) within the tissue based on the spatially resolved EPR spectra. researchgate.netgavinpublishers.com This technique offers micrometer-level resolution and provides unique biochemical and biophysical information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Nitroxide Studies

While ESR is the primary tool for studying the unpaired electron in this compound, NMR spectroscopy provides complementary information about the nuclear spins within the molecule and their interaction with the paramagnetic center.

The presence of the unpaired electron significantly affects the NMR spectrum. The electron's magnetic moment causes large shifts in the nuclear resonance frequencies (contact and pseudocontact shifts) and dramatically shortens the nuclear spin relaxation times (T₁ and T₂). aip.orgacs.orgacs.org

Contact Shifts: The contact shift arises from the delocalization of the unpaired electron spin density onto the nuclei. By measuring these shifts, it is possible to determine the magnitude and sign of the hyperfine coupling constants, which can then be compared with those obtained from ESR. aip.orgrsc.org

Relaxation Studies: The enhancement of nuclear relaxation rates by the paramagnetic center can be used to probe molecular structure and dynamics. acs.orgacs.orgsigmaaldrich.cn Measurements of the transverse and longitudinal relaxation times of the protons in this compound have been used to investigate intermolecular and intramolecular electron-proton interactions. acs.org this compound has also been employed as a spin relaxer to facilitate the observation of the NMR spectrum of other radical species, such as phenoxy radicals. acs.org

Fermi Contact Shifts and Spin Polarization Mechanisms

The interaction between this compound (DTBN), a stable free radical, and other molecules can be effectively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing Fermi contact shifts. These shifts arise from the transfer of unpaired electron spin density from the radical to the nuclei of the interacting molecule. The primary mechanism governing this transfer in the case of DTBN interactions is spin polarization. aip.orgkyoto-u.ac.jp

When DTBN forms a hydrogen bond with a proton donor molecule (X-H), a small amount of the unpaired electron spin from the nitroxide's singly occupied molecular orbital (SOMO) is transferred to the hydrogen-bonded molecule. aip.orgkyoto-u.ac.jp This transfer results in observable changes in the NMR spectrum. The contact shift is a direct measure of the spin density at a given nucleus. aip.org

Research has shown that for various proton donor molecules interacting with DTBN, the ¹H NMR signal of the proton involved in the hydrogen bond (X-H) experiences an upfield contact shift. aip.org Conversely, the ¹³C nuclei within the donor molecule exhibit downfield contact shifts. aip.org This phenomenon is explained by the spin polarization mechanism. An excess of β-spin (spin down) is induced on the proton of the X-H group, causing the upfield shift. This, in turn, induces an excess of α-spin (spin up) on the adjacent X atom and subsequently on other carbon atoms in the molecule, leading to downfield ¹³C contact shifts. aip.org

The magnitude of these contact shifts provides quantitative information about the spin density distribution. Unrestricted Hartree-Fock SCF MO (INDO method) calculations have successfully reproduced the observed spin densities on the hydrogen and carbon atoms of the donor molecules, supporting the proposed spin polarization mechanism. aip.org

Table 1: Observed NMR Contact Shifts and Calculated Spin Densities for DTBN-Methanol Complex

| Nucleus | Limiting Contact Shift (ppm at 305K) | Calculated Spin Density (x 10³) |

|---|---|---|

| OH | -18.0 | -2.69 |

| CH₃ | +0.45 | +0.06 |

| ¹³C | +2.0 | +0.13 |

Data sourced from theoretical and experimental studies on hydrogen bonding. aip.org

Hydrogen Bonding Interactions as Probed by NMR

NMR spectroscopy serves as a powerful tool for investigating the specifics of hydrogen bonding involving this compound. By measuring ¹H and ¹³C contact shifts at various temperatures, detailed thermodynamic and structural information about the DTBN-donor molecule complex can be obtained. aip.org

The formation of a hydrogen bond between the nitroxide oxygen of DTBN and a proton donor is a dynamic equilibrium. The observed contact shift in the NMR spectrum is a weighted average of the shifts for the free and the hydrogen-bonded species. By analyzing the temperature dependence of these shifts, key parameters of the interaction can be determined, including:

Formation Constants (K): Quantify the equilibrium between the free and bonded states. aip.org

Enthalpies (ΔH): Provide insight into the strength of the hydrogen bond. aip.org

Limiting Contact Shifts: Represent the theoretical shift if all molecules were in the hydrogen-bonded state. aip.org

Studies on various proton donor molecules have demonstrated the utility of this method. aip.org For instance, the interaction between DTBN and molecules like chloroform, alcohols, and phenols has been characterized. The downfield proton contact shifts observed are a direct consequence of the hydrogen bond formation with the nitroxide radical. acs.org The analysis of these shifts allows for the calculation of spin densities transferred to the donor molecule, providing a direct probe of the covalent character of the hydrogen bond. aip.orgkyoto-u.ac.jp

Table 2: Thermodynamic Data for Hydrogen Bond Formation between DTBN and Various Donors

| Donor Molecule | -ΔH (kcal/mol) | K (l/mol at 305K) |

|---|---|---|

| Chloroform | 3.5 | 0.40 |

| Methanol | 4.2 | 0.85 |

| tert-Butanol | 3.9 | 0.65 |

Data obtained from temperature-dependent ¹H contact shift measurements. aip.org

Structural Elucidation Techniques (e.g., Single-Crystal X-ray Diffraction of Derivatives)

While the structure of DTBN itself is well-established through various spectroscopic methods, single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional arrangement of atoms in its derivatives and complexes. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Metal Complexes: The electronic structure and magnetic properties of complexes like bis(this compound)cobalt(II) bromide have been examined. acs.orgacs.org In such complexes, X-ray diffraction would be essential to determine the coordination geometry around the metal ion and the precise orientation of the nitroxide ligands, which are critical for understanding magnetic coupling. For example, in a nickel(II) complex with two tert-butyl 5-(p-biphenylyl)-2-pyridyl nitroxide ligands, X-ray analysis revealed a doubly chelated structure with direct Ni–nitroxide coordination. nih.gov This analysis also showed significant temperature-dependent changes in the planarity of the chelate ring. nih.gov

Organogold Derivatives: New organogold derivatives of a nitronyl nitroxide featuring bulky tert-butyl substituents have been synthesized and characterized by single-crystal X-ray diffraction. mdpi.com The analysis revealed a tendency for the nitronyl nitroxide moiety to form numerous short intermolecular contacts, a feature attributed to the anionic character of the paramagnetic group. mdpi.com

Fluorinated Diradicals: The structure of a polyfluorinated nitroxide diradical, N,N′-(perfluorobiphenyl-4,4′-diyl)bis(N-tert-butyl(oxyl)amine), was confirmed by single-crystal X-ray diffraction. researchgate.net The data showed that the molecule is significantly twisted, with dihedral angles of 65.1° and 69.5° between the nitroxide groups and their adjacent aromatic rings, and a 52.6° twist between the two aromatic rings themselves. researchgate.net

These examples underscore the power of X-ray diffraction in providing fundamental structural data that is crucial for interpreting the chemical, electronic, and magnetic properties of this compound derivatives.

Table 3: Selected Bond Lengths from X-ray Diffraction of a Nitronyl Nitroxide-Gold(I) Derivative (NN-Au-PtBuPh₂) mdpi.com

| Bond | Length (Å) |

|---|---|

| Au–C2 | 2.034(4) |

| N–O | 1.292(5) |

| N–O | 1.285(6) |

These bond lengths are comparable to those in similar previously described structures. mdpi.com

Theoretical and Computational Investigations of Di Tert Butyl Nitroxide

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to predict the fundamental properties of molecules from first principles, without reliance on experimental data. These calculations have provided deep insights into the intrinsic characteristics of di-tert-butyl nitroxide.

Computational studies have determined that this compound possesses a ground electronic state of X ²A. chimia.ch As a nitroxide radical, its most defining feature is the single unpaired electron. Theoretical calculations consistently show that the spin density, which represents the spatial distribution of this unpaired electron, is predominantly localized on the N-O functional group. This localization is the primary reason for the characteristic magnetic and spectroscopic properties of nitroxide radicals. The hyperfine coupling constant, a key parameter in Electron Paramagnetic Resonance (EPR) spectroscopy, is directly proportional to the spin density at the nitrogen nucleus. mdpi.com DFT calculations are frequently employed to compute these spin densities to interpret and predict experimental EPR spectra. mdpi.com

Ab initio and DFT calculations have been used to determine the equilibrium geometry of this compound. chimia.ch A significant finding is that the molecule adopts a conformation that minimizes the steric repulsion between the two bulky tert-butyl groups. chimia.ch This steric hindrance leads to a notably wide C-N-C bond angle. chimia.ch Key geometric parameters have been computed at various levels of theory, providing a detailed picture of the molecule's structure.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value | Method/Basis Set |

|---|---|---|

| N-O Bond Length (r_e) | 128.0 pm | MP2/cc-pVDZ |

| C-N-C Angle (∠CNC) | 128.0° | MP2/cc-pVDZ |

Data sourced from a 2008 study on persistent nitroxide radicals. chimia.ch

Theoretical methods are also used to calculate the vibrational frequencies of molecules, which correspond to the energies of their bond-stretching and bending motions. For this compound, the N-O stretching frequency is of particular interest. Furthermore, calculations have quantified the energy barrier for the inversion of the pyramidal geometry at the nitrogen atom. chimia.ch

Table 2: Calculated Vibrational and Inversion Barrier Data for this compound

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Inversion Barrier | hc 404 cm⁻¹ | CCSD(T)/cc-pVTZ // MP2/cc-pVDZ |

| Harmonic N-O Stretching Wavenumber (ω(NO)) | 1579 cm⁻¹ | MP2/cc-pVDZ |

Data from a 2008 ab initio study. The same study noted that the calculated harmonic stretching wavenumber deviates from the experimentally measured fundamental frequency of 1345 cm⁻¹. chimia.ch

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To understand the behavior of this compound in a realistic chemical environment, such as in a solvent, hybrid QM/MM methods are employed. These approaches treat the radical itself with high-level quantum mechanics while modeling the surrounding solvent molecules with less computationally expensive molecular mechanics (classical force fields).

The surrounding environment can significantly influence the properties of a solute molecule. QM/MM simulations have demonstrated that for this compound, the solvent environment alters its spectroscopic parameters. acs.orgdiva-portal.orgnih.gov Specifically, the nitrogen hyperfine coupling constant is sensitive to solvent effects. nih.gov Studies have shown that the solvent shift in these coupling constants is a near-constant factor across different nitroxides, regardless of the NO group's accessibility to the solvent. nih.gov QM/MM models that incorporate polarizable force fields for the solvent are particularly effective in predicting these changes and achieving good agreement with experimental data for nitroxides in aqueous solution. acs.orgdiva-portal.orgnih.govnih.gov This approach allows for the inclusion of bulk instantaneous electrostatic effects from the environment in the calculation. nih.gov

The hyperfine coupling constant (HFCC) at the nitrogen nucleus is not solely due to the direct presence of the unpaired electron's spin density at that nucleus. A significant portion arises from spin polarization, where the unpaired electron induces a slight imbalance in the spin of the core electrons, which then interact with the nucleus.

Advanced QM/MM techniques, such as the density functional restricted-unrestricted approach, allow researchers to dissect the calculated HFCC into these distinct contributions. acs.orgdiva-portal.orgnih.gov For this compound in water, these calculations revealed that the direct spin density contribution to the nitrogen isotropic HFCC is approximately five times smaller than the contribution from spin polarization. acs.orgdiva-portal.orgnih.gov Crucially, these studies also demonstrated that the observed shift in the HFCC value when moving the molecule into a solvent is almost entirely due to changes in the spin polarization contribution, while the direct spin density part remains largely unaffected by the solvent. acs.orgdiva-portal.orgnih.govresearchgate.net This detailed analysis is vital for accurately interpreting experimental spectra and designing new spin labels. acs.orgdiva-portal.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Properties

Molecular dynamics (MD) simulations, frequently corroborated by experimental methods like Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) spectroscopy, provide profound insights into the dynamic behaviors of this compound (DTBN). These computational techniques allow for the characterization of its motion, orientation, and interactions within various environments.

One area of investigation has been the behavior of DTBN adsorbed on surfaces. A study of DTBN monolayers on a thin film of γ-Al2O3(111) utilized ESR line-shape analysis to probe its molecular dynamics. Below 200 K, the molecules are in a fixed position, giving a "rigid limit" spectrum. mpg.de As the temperature increases, the spectra change, indicating the onset of molecular motion. The experimental spectra were best simulated using a "moderate jump" model. mpg.de This model incorporates both Brownian rotational diffusion, which can be seen as low-amplitude vibrations and hindered rotations, and larger, discrete jump-type motions. mpg.de The activation energy for these motional processes was determined to be approximately 9 kJ/mol. mpg.de

| Parameter | Rigid Limit (40 K) | "Moderate Jump" Model |

| gxx | 2.0089 | 2.0089 |

| gyy | 2.0061 | 2.0061 |

| gzz | 2.0027 | 2.0027 |

| Axx (Gauss) | 7.6 | 7.6 |

| Ayy (Gauss) | 6.0 | 6.0 |

| Azz (Gauss) | 31.75 | 31.75 |

| Activation Energy (Ea) | - | 9 kJ/mol |

Data sourced from ESR line-shape analysis of DTBN on a γ-Al2O3(111) surface. mpg.de

MD simulations are also employed to understand the interaction of DTBN within biological model systems, such as lipid membranes. DTBN is a useful spin label because it partitions between aqueous and hydrocarbon phases. EPR spectroscopy studies on stratum corneum membranes showed that penetration-enhancing terpenes increase both the partition coefficient and the rotational correlation time of DTBN within the membrane. nih.govresearchgate.net This suggests that the terpenes act as spacers, fluidizing the stratum corneum lipids by weakening the hydrogen-bonded network at the polar interface. nih.govresearchgate.net In dipalmitoyllecitin bilayers at 323 K, an experimental rotational relaxation time of 20 ps has been reported for DTBN. um.es

Kinetic Modeling of Radical Reactions Involving this compound

Kinetic modeling is essential for understanding and optimizing radical reactions where this compound (DBN) acts as a mediating agent, particularly in the field of nitroxide-mediated polymerization (NMP). DBN's effectiveness stems from its ability to reversibly terminate growing polymer chains, forming a dormant species and establishing an equilibrium that allows for controlled polymerization.

| Parameter | Value | Conditions |

| Pseudo-first-order activation rate constant (k_act) | 1.0 × 10⁻³ s⁻¹ | Polymerization of tert-butyl acrylate (B77674) at 120 °C |

Kinetic data for the this compound-mediated polymerization. acs.org

Theoretical Evaluation of Steric Hindrance Effects

The two bulky tert-butyl groups flanking the nitroxide radical are the defining structural feature of this compound, imparting significant steric hindrance. Theoretical and computational methods are critical for quantifying this steric effect and predicting its influence on the radical's stability and reactivity.

A novel approach for this evaluation is the use of a "dynamic parameter of steric hindrance" (DPSH). nih.govnih.govresearchgate.net Unlike methods that rely solely on the static equilibrium structure of the molecule, DPSH is a dynamic value. nih.gov It is calculated from the theoretical activation enthalpies of two model radical addition reactions to olefins with differing steric demands. nih.govnih.govresearchgate.net This method provides a more accurate and quantitative measure of steric hindrance as it accounts for the energy barriers associated with structural changes during a reaction. nih.gov The DPSH framework allows for the direct comparison of steric effects across a wide range of nitroxide radicals, facilitating the selection and design of radicals for specific applications. nih.govnih.govresearchgate.net

The study of steric hindrance is crucial because it directly impacts the chemical properties of nitroxides. Generally, increased steric shielding enhances stability and increases resistance to reduction. However, theoretical evaluations and experimental findings on related, highly congested nitroxides reveal a more complex relationship. In a study of 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls, a nitroxide with two cis-configured tert-butyl groups demonstrated an unexpectedly fast rate of reduction with ascorbate. mdpi.com This paradoxical effect was explained by the severe steric repulsion between the bulky groups, which destabilizes the normally planar geometry of the nitroxide moiety, making it more susceptible to reaction. mdpi.com

| Nitroxide | Second-Order Rate Constant (k₂) for Reduction with Ascorbate | Steric Characteristic |

| Nitroxide 1a (highly strained) | (7.0 ± 2) × 10⁻⁵ M⁻¹s⁻¹ | High steric hindrance provides resistance to reduction |

| Nitroxide 26 (cis-tert-butyl groups) | (2.0 ± 0.1) × 10⁻³ M⁻¹s⁻¹ | Extreme steric strain destabilizes the nitroxide, increasing reduction rate |

Comparison of reduction rates for sterically hindered pyrrolidine (B122466) nitroxides, illustrating the paradoxical effect of excessive steric strain. mdpi.com

Role in Organic Synthesis and Catalysis

Catalyst for Oxidation Reactions

Di-tert-butyl nitroxide, often in combination with a stoichiometric terminal oxidant, serves as an efficient catalyst for a variety of oxidation reactions in organic synthesis. nist.govosti.govsci-hub.ru The most prominent application is the selective oxidation of alcohols. In these systems, the nitroxide is first oxidized to the active N-oxoammonium cation. researchgate.net This cation then oxidizes the alcohol to the corresponding aldehyde or ketone, while being reduced back to its hydroxylamine (B1172632) form. The hydroxylamine is then re-oxidized by the terminal oxidant (such as hypochlorite (B82951) or a metal co-catalyst with oxygen) to regenerate the nitroxide, thus completing the catalytic cycle. sci-hub.ru This methodology provides a mild and often highly selective alternative to traditional heavy-metal-based oxidation reagents.

Mechanistic Probe in Radical Reactions

The high reactivity of this compound towards unstable radicals makes it an invaluable mechanistic probe. umich.edu In complex chemical reactions where the involvement of radical intermediates is suspected, DTBN can be added as a trapping agent. sjsu.edu The formation of a stable alkoxyamine adduct provides strong evidence for the existence of a transient radical intermediate. acs.org Furthermore, it is used in mechanistic photochemistry as an excellent quencher of the excited triplet states of ketones and aromatic hydrocarbons, allowing researchers to distinguish between singlet and triplet state reactivity. umich.edu By analyzing how DTBN affects reaction rates or product distributions, detailed insights into reaction pathways can be obtained.

Applications of Di Tert Butyl Nitroxide in Polymer Chemistry Research

Controlled Radical Polymerization (CRP) / Nitroxide-Mediated Polymerization (NMP)

Nitroxide-mediated polymerization (NMP) is a prominent method of controlled radical polymerization (CRP) that facilitates the synthesis of well-defined polymers. icp.ac.ru The technique relies on the use of a stable nitroxide radical, such as Di-tert-butyl nitroxide, to control the growth of polymer chains. smolecule.compsu.edu This control stems from a reversible deactivation mechanism, where the nitroxide radical caps (B75204) the growing polymer chain, establishing a dynamic equilibrium between active and dormant species. beilstein-journals.orgresearchgate.net Unlike conventional free-radical polymerizations that suffer from irreversible termination reactions, NMP minimizes these side reactions, enabling the production of polymers with predictable molecular weights and narrow molecular weight distributions. psu.edu The development of acyclic nitroxides like DTBN marked a significant advancement, as they exhibit higher dissociation constants compared to first-generation cyclic nitroxides like TEMPO, allowing for polymerization under less stringent conditions. mdpi.com

In NMP, initiation can be achieved through two primary systems: a bicomponent system or a unimolecular initiator. mdpi.comicp.ac.ru The bicomponent approach involves a conventional radical initiator (like benzoyl peroxide or AIBN) and a separate nitroxide radical such as DTBN. psu.eduuliege.be The unimolecular approach utilizes a pre-formed alkoxyamine, which is a molecule where the nitroxide is already bonded to an alkyl fragment that can initiate polymerization. psu.eduuwaterloo.ca

Regardless of the initiation method, the fundamental principle of control lies in the reversible termination of the propagating polymer radical (P•) by the nitroxide radical (e.g., DTBN). researchgate.netresearchgate.net This forms a dormant macroalkoxyamine species (P-ONR₂). icp.ac.ru At elevated temperatures, this C-ON bond can undergo homolytic cleavage, regenerating the propagating radical and the nitroxide. icp.ac.ruwikipedia.org

This dynamic equilibrium between the active propagating chains and the dormant macroalkoxyamine chains is the cornerstone of polymer chain control in NMP. beilstein-journals.org Because the concentration of active propagating radicals is kept extremely low at any given moment, irreversible termination reactions like radical-radical coupling or disproportionation are significantly suppressed. psu.edu This "living" characteristic allows all polymer chains to grow at a similar rate, ensuring a high degree of control over the polymerization process. psu.eduwikipedia.org Acyclic nitroxides with bulky tert-butyl groups, like DTBN, cleave more readily from the dormant chain compared to some cyclic nitroxides, which contributes to their effectiveness in controlling the polymerization. wikipedia.org

A key advantage of using this compound in NMP is the ability to synthesize polymers with predictable number-average molecular weights (Mₙ) and low polydispersity indices (PDI, or Mₙ/Mₙ). uwaterloo.caacs.org The controlled nature of the polymerization ensures that the molecular weight increases linearly with monomer conversion, a hallmark of a living/controlled process. beilstein-journals.org

Research has demonstrated the effectiveness of DTBN in producing well-defined polymers. For instance, the polymerization of tert-butyl acrylate (B77674) (tBA) mediated by DTBN yields polymers with controlled molecular weights and low PDI values. acs.org Similarly, DTBN has been used as a control agent in the polymerization of styrene (B11656) derivatives, such as N-(p-Vinylbenzyl)-[O-β-D-galactopyranosyl-(1→4)]-D-gluconamide (VLA), where it enabled the synthesis of glycopolymers with Mₙ values up to 6,000 g·mol⁻¹ with increasing PDI values at higher conversions. beilstein-journals.org After acetylation of the monomer, however, well-defined glycopolymers with PDI values around 1.1 were achieved. beilstein-journals.org

The table below summarizes findings from a kinetic study on the NMP of tert-butyl acrylate (tBA) using DTBN, demonstrating the level of control achieved.

| Monomer | Initiator System | Temperature (°C) | Final Mₙ (g·mol⁻¹) | Final PDI | Reference |

|---|---|---|---|---|---|

| tert-Butyl Acrylate (tBA) | DTBN / Dicumyl Peroxide (DCP) | 120 | ~20,000 | ~1.4 | acs.org |

| Acetylated VLA | DTBN | 90 | 2,000 - 40,000 | ~1.1 | beilstein-journals.org |

Note: The polydispersity in the tBA polymerization was noted to increase at later stages of the reaction due to decomposition of the alkoxyamine. acs.org

The development of acyclic nitroxides like DTBN has expanded the range of monomers that can be successfully polymerized via NMP beyond just styrenics. psu.eduacs.org DTBN has proven effective for the controlled polymerization of acrylates, a class of monomers that were challenging for first-generation nitroxides like TEMPO. acs.org

Specifically, the polymerization of tert-butyl acrylate (tBA) can be conducted in a controlled manner at 120 °C using DTBN. acs.org This is a lower temperature than required for similar systems controlled by TEMPO derivatives. acs.org DTBN has also been employed to polymerize styrene derivatives, including functional glycomonomers. beilstein-journals.org However, the effectiveness can be monomer-dependent; for example, the polymerization of an unprotected glycomonomer was only controlled up to a limited molecular weight. beilstein-journals.org The scope of monomers successfully polymerized includes styrene, acrylates, and various functionalized derivatives thereof. acs.orgpublish.csiro.au

Reaction conditions are a critical aspect of NMP. Temperature plays a crucial role in maintaining the activation-deactivation equilibrium. For the DTBN-mediated polymerization of tBA, 120 °C was found to be a suitable temperature. acs.org The choice of solvent is also important, as it can potentially lead to chain transfer reactions, affecting the control over the polymerization. researchgate.net

In NMP systems, polymerization rates can sometimes be slow due to the very low concentration of active radicals maintained by the Persistent Radical Effect. acs.org To address this, additives can be introduced to accelerate the reaction without compromising the controlled nature of the polymerization. For instance, in the DTBN-mediated polymerization of tert-butyl acrylate, the addition of a conventional radical initiator, dicumyl peroxide (DCP), was shown to increase the polymerization rate without causing a significant broadening of the polydispersity. acs.org Other research has explored additives like α-hydroxy carbonyl compounds and active methylene (B1212753) compounds to accelerate NMP reactions, which can prevent the accumulation of excess free nitroxide that might otherwise slow down the polymerization. rsc.orgbohrium.com

Initiator efficiency (f) is a critical parameter in radical polymerization, representing the fraction of radicals generated by the initiator that successfully start a polymer chain. publish.csiro.au In bicomponent NMP systems, the efficiency of the conventional initiator must be considered. psu.edu However, unimolecular initiators (alkoxyamines) offer a distinct advantage. uwaterloo.ca Since the initiating alkyl radical and the controlling nitroxide radical are generated simultaneously from the cleavage of the same molecule, there is an inherent 1:1 stoichiometry that facilitates better control over the polymerization from the outset. mdpi.com This circumvents issues related to the differing decomposition rates and efficiencies that can arise in bicomponent systems, leading to better control over molecular weight and lower polydispersity. uwaterloo.ca

The "living" nature of NMP, where polymer chains remain active (or can be reactivated), makes it a powerful tool for synthesizing complex polymer architectures. icp.ac.ru

Block Copolymers : Because the macroalkoxyamine chain ends are stable, they can be isolated and used to initiate the polymerization of a second, different monomer. mdpi.compsu.edu This sequential monomer addition allows for the creation of well-defined di-block, tri-block, and multi-block copolymers. mdpi.comrsc.org For example, a poly(tert-butyl acrylate) macroinitiator can be chain-extended with styrene to form a block copolymer. mdpi.com This method is synthetically useful as the initial block can be fully characterized before proceeding with the synthesis of the next block. psu.edu

Graft Copolymers : DTBN and other nitroxides are utilized in "grafting onto" strategies. One such method is atom transfer nitroxide radical coupling (ATNRC). In this approach, a polymer backbone containing multiple pending nitroxide groups is reacted with a different polymer (e.g., polystyrene) that has a reactive terminal group prepared by a technique like atom transfer radical polymerization (ATRP). researchgate.net The radicals generated at the chain ends of the second polymer are trapped by the nitroxide groups on the first polymer's backbone, forming graft copolymers. researchgate.net

Hyperbranched Polymers : NMP can be used to synthesize hyperbranched polymers through the self-condensing vinyl polymerization (SCVP) of special monomers called "inimers". mdpi.com An inimer is a molecule that contains both a polymerizable vinyl group and an initiating group, such as an alkoxyamine. mdpi.com The homopolymerization of an alkoxyamine-based styrenic inimer using NMP has been shown to produce hyperbranched polymers without gelation. mdpi.com

End-Functional Copolymers : The use of unimolecular alkoxyamine initiators provides a straightforward route to end-functionalized polymers. mdpi.com If the initiator molecule itself contains a functional group (other than the initiating alkyl fragment), this functionality will be located at the α-position (the beginning) of every polymer chain. The nitroxide moiety, such as DTBN, remains at the ω-position (the end) of the chain, which can also be a site for further chemical modification. mdpi.comresearchgate.net

Mechanistic Studies of Nitroxide-Mediated Polymerization Kinetics

The core of NMP kinetics lies in the equilibrium between dormant and active species, as depicted in the general scheme below. icp.ac.rucmu.edu

Scheme 1: General Mechanism of Nitroxide-Mediated Polymerization

Where Pn-ONR₂ is the dormant polymer chain, Pn• is the propagating radical, •ONR₂ is the nitroxide (e.g., DTBN), M is the monomer, k_d is the activation rate constant, k_c is the deactivation or recombination rate constant, and k_p is the propagation rate constant.

Detailed Research Findings

Research into the NMP of various monomers has demonstrated the utility of DTBN as a controlling agent. For instance, in the polymerization of tert-butyl acrylate (tBA), the use of DTBN allowed the reaction to proceed at a lower temperature compared to polymerizations mediated by the more common 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO). acs.org This is a significant advantage as it can help to suppress side reactions that may occur at higher temperatures. uwaterloo.ca

Kinetic analysis of the poly(tBA)-DBN system provided a quantitative measure of the activation process. A key finding was the determination of the pseudo-first-order activation rate constant (k_act or k_d) for the poly(tBA)-DBN adduct. acs.org This constant reflects how frequently the dormant species break apart to allow for monomer addition. The ability to achieve a sufficiently high activation frequency is crucial for obtaining polymers with low polydispersity, a hallmark of a controlled polymerization process. acs.org However, studies have also noted that at later stages of polymerization, the decomposition of the alkoxyamine can lead to an increase in polydispersity. acs.org

In the case of styrene polymerization, DTBN has also been employed in mechanistic studies. uwaterloo.ca It was observed that when using a unimolecular initiator based on a 1-phenylethyl radical and DTBN (S-DBN), the rate of polymerization at low conversion was surprisingly independent of the concentration of this initiator adduct. uwaterloo.ca This phenomenon was ascribed to the aggregation of the dormant alkoxyamine chains, a crucial mechanistic insight that highlights the complex physical chemistry that can influence NMP kinetics. uwaterloo.ca While DTBN showed promise, challenges such as low monomer conversions were also reported, indicating that the build-up of excess nitroxide can inhibit the polymerization. bac-lac.gc.cauwaterloo.ca

The determination of kinetic parameters is central to these mechanistic studies. Techniques such as electron spin resonance (ESR) spectroscopy can be used to monitor the concentration of the nitroxide and the propagating radicals over time, allowing for the direct calculation of the activation (k_d) and deactivation (k_c) rate constants. cmu.eduresearchgate.net

Kinetic Data for DTBN-Mediated Polymerization

The following table presents kinetic data obtained from mechanistic studies of NMP using this compound.

| Monomer | Polymer Adduct | Temperature (°C) | Activation Rate Constant (k_act) (s⁻¹) | Research Finding |

| tert-Butyl Acrylate (tBA) | poly(tBA)-DBN | 120 | 1.0 x 10⁻³ | The activation-deactivation cycles were frequent enough to yield a low polydispersity polymer. acs.org |

Applications of Di Tert Butyl Nitroxide in Biological and Biophysical Research

Spin Labeling and Spin Probe Applications in Biological Systems

The primary application of DTBN in biological research is as a spin label or spin probe. ontosight.aismolecule.com By introducing DTBN into a biological system, scientists can use ESR spectroscopy to analyze the resulting spectra and glean information about the environment surrounding the probe. ontosight.ai This technique has been instrumental in studying the properties of biological membranes, proteins, and other macromolecules. ontosight.aismolecule.com

Probing Dynamics and Structure of Biomolecules (Proteins, Lipids, Membranes)

As a spin label, DTBN can be attached to specific sites on biomolecules like proteins and lipids. smolecule.com The subsequent ESR spectrum is sensitive to the rotational motion of the nitroxide. bfwpub.com At higher temperatures, such as 292 K, the radical tumbles freely, resulting in three sharp peaks in the ESR spectrum due to isotropic hyperfine coupling with the nitrogen nucleus. bfwpub.com However, at lower temperatures, like 77 K, the motion is restricted, leading to a broadened spectrum influenced by both isotropic and anisotropic hyperfine coupling. bfwpub.com This change in the spectral line shape provides detailed information about the dynamics and structure of the biomolecular assembly to which the probe is attached. bfwpub.com For instance, nitroxide spin probes have been pivotal in demonstrating the fluid nature of biological membranes, showing that individual lipid molecules move laterally within the membrane structure. bfwpub.com

Investigation of Lipid Microdomains and Phase Transitions

DTBN has been effectively utilized to investigate the organization of lipid microdomains and thermal phenomena in tissues such as the murine stratum corneum. smolecule.comsigmaaldrich.com It has also been employed to study phase transitions in model membranes. In a study using 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) bilayers, DTBN was used as a spin label to monitor the effects of terpenes. researchgate.net The study found that while the model membranes showed abrupt changes in partitioning and rotational correlation time at their phase transitions, the stratum corneum membranes exhibited more gradual changes over a broad temperature range, with the most significant reorganizations occurring between approximately 50°C and 74°C. researchgate.net This suggests a different organizational structure in the complex lipid matrix of the skin compared to simple model bilayers.

| Membrane System | Key Findings with DTBN Probe | Reference |

| DPPC & DMPC Bilayers | Abrupt changes in partitioning and rotational correlation time at phase transitions. Terpenes induced fluidization below the liquid-crystalline phase. | researchgate.net |

| Murine Stratum Corneum | Gradual changes in membrane organization over a broad temperature range (major reorganization at 50-74°C). Terpenes increased partition coefficient and rotational correlation time, suggesting fluidization. | researchgate.net |

Study of Hydration Properties and Water Penetration in Model Membranes

The small size of the DTBN spin probe allows for precise analysis of motionally narrowed ESR spectra, making it suitable for studying the hydration properties of model membranes. nih.gov A study on dimyristoyl-phosphatidylglycerol (DMPG) and dimyristoyl-phosphatidylcholine (DMPC) vesicles utilized DTBN to investigate the effects of salt concentration and temperature on vesicle surface hydration. nih.gov The nitrogen hyperfine coupling constant of DTBN within the vesicles was used as a measure of surface hydration. nih.gov The results showed that the hydration of the negatively charged DMPG vesicles was affected by salt at all temperatures, whereas the zwitterionic DMPC vesicles were only affected at higher temperatures. nih.gov This was interpreted as being due to the faster motion of the phospholipid molecules at elevated temperatures. nih.gov The study also found that increasing salt concentration led to increased partitioning of the spin probe into both types of vesicles and a simultaneous decrease in water penetration. nih.gov Furthermore, the anisotropic motion of the DTBN probe within the bilayer was found to increase at higher salt concentrations. nih.gov

| Vesicle System | Effect of Increased Salt Concentration on DTBN Probe Behavior | Inferred Membrane Property Change | Reference |

| DMPG (negatively charged) | Increased partitioning into vesicles, decreased water penetration, increased anisotropic motion. | Altered surface hydration at all temperatures. | nih.gov |

| DMPC (zwitterionic) | Increased partitioning into vesicles, decreased water penetration, increased anisotropic motion. | Altered surface hydration only at higher temperatures. | nih.gov |

Spin Probes in Micelle-Containing Solutions

DTBN has been used as a spin probe to study the behavior of micelles in aqueous solutions. In a study of sodium dodecyl sulphate (SDS) solutions, the ESR spectrum of DTBN showed two superimposed spectra, corresponding to the radical in the aqueous environment and within the micellar environment. rsc.org This indicates that the exchange rate of the probe between these two environments is relatively slow. rsc.org Quantitative analysis of the radical concentrations in each environment allowed for the determination of equilibrium constants for micelle formation and for the association of the radical with the micelles. rsc.org By studying the line-broadening at higher temperatures, the kinetics of the radical exchange between the two environments could also be estimated. rsc.org

In Vivo and Ex Vivo EPR/EPRI Studies

The stability of nitroxides like DTBN in aqueous media makes them suitable for in vivo imaging studies. Electron Paramagnetic Resonance Imaging (EPRI) can be used to monitor the distribution of these spin probes in living tissues.

Detection and Spatial Distribution of Radicals in Tissues (e.g., Murine Stratum Corneum)

The penetration and distribution of DTBN in mouse skin have been monitored using X-band EPRI. researchgate.net Time-dependent images showed the distribution of DTBN changing over time, and ESR spectra taken from different layers of the skin (epidermal surface, epidermis, and dermis) revealed the presence of DTBN in both apolar and polar microenvironments within the epidermis and dermis. researchgate.net In another study, the volatile nature of DTBN was utilized for in vivo detection in living mice through inhalation. nih.gov After inhalation, a superimposed ESR spectrum was detected in the mice's tails, consisting of a polar and a nonpolar paramagnetic species, while collected blood only exhibited the polar spectrum. nih.gov The decay of the signal after removal of the DTBN source followed first-order kinetics. nih.gov

Monitoring Oxygen Levels (EPR Oximetry)

Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique that utilizes the interaction between a paramagnetic probe, such as a nitroxide, and molecular oxygen to measure oxygen concentrations. nih.gov The principle behind this method lies in the spin exchange interaction between the nitroxide radical and the ground-state triplet oxygen molecule. nih.gov This interaction leads to a broadening of the EPR spectral lines of the nitroxide, which is proportional to the oxygen concentration. nih.govacs.org

The line-broadening effect of oxygen on the EPR spectra of nitroxides is a well-studied phenomenon. nih.gov In deoxygenated solutions, the EPR spectrum of a nitroxide like Di-tert-butyl nitroxide exhibits a characteristic triplet with a partially resolved superhyperfine structure. acs.org As the concentration of oxygen increases, these superhyperfine components broaden first, followed by the broadening of the main EPR line. acs.org The extent of this broadening can be precisely measured and calibrated to determine the partial pressure of oxygen (pO₂). For aqueous solutions of nitroxides, the line-broadening effect is typically around 0.5 G/mM of oxygen. nih.gov

EPR oximetry using nitroxide probes has been successfully applied to monitor mitochondrial respiration in cell samples. acs.org Both T2-sensitive methods, based on oxygen-induced line broadening, and T1-sensitive methods, which include pulsed saturation-recovery and continuous wave saturation, are employed for EPR oximetry. nih.govacs.org

pH-Sensitive Nitroxides for Local pH Measurements at Interfaces

Specially designed nitroxides with pH-dependent EPR spectra serve as effective spin probes for determining local pH values and investigating proton-related transport processes in various biological and heterogeneous systems. nsc.ru Imidazoline (B1206853) and imidazolidine (B613845) nitroxides are particularly useful for this purpose, offering a wide measurement range from pH 0 to 14 with an accuracy of approximately 0.05 pH units. nsc.ru The sensitivity of their EPR spectra to pH changes stems from the protonation of basic functionalities within their heterocyclic structures. nih.gov

The underlying principle involves a change in the electronic structure of the nitroxide upon protonation, which alters its magnetic parameters, such as the isotropic nitrogen hyperfine coupling constant (Aiso) and the g-factor, detectable by EPR. rsc.org For instance, imidazoline and imidazolidine nitroxides exhibit significant changes in Aiso upon protonation, making them highly sensitive for local pH measurements. nih.gov A novel concept for designing pH-sensitive probes focuses on changes in the rotational dynamics of the nitroxide moiety upon protonation, which are particularly pronounced at biological interfaces like lipid bilayer membranes. rsc.org

These pH-sensitive nitroxides have been applied to:

Monitor pH in non-transparent systems like "water in oil" emulsions and liposomes. nsc.ru

Measure pH within polyelectrolytes and zeolites. nsc.ru

Study transmembrane transport processes. nsc.ru

Investigate the surface electrostatics of membranes and proteins. nsc.ru

Perform in vivo pH measurements in biodegradable polymers and even in the stomach of living rats using low-field EPR techniques. nsc.ru

A key development in this area is the synthesis of thiol-specific pH-sensitive nitroxides, such as methanethiosulfonic acid S-(1-oxyl-2,2,3,5,5-pentamethyl-imidazolidin-4-ylmethyl) ester (IMTSL). acs.orgnih.gov This allows for site-specific labeling of proteins at cysteine residues, enabling the mapping of local pKa values and electrostatic properties of proteins with high precision using high-field EPR. acs.orgnih.gov

Table 1: Experimental pKa and Isotropic Nitrogen Hyperfine Coupling Constants (Aiso) of Ionizable Nitroxides

| Nitroxide Adduct | Temperature (°C) | Aiso (R•H+) (G) | Aiso (R•) (G) | pKa |

|---|---|---|---|---|

| IMTSL | 17.0 | 14.34±0.05 | 15.75±0.03 | 3.33±0.03 |

| IKMTSL | 17.0 | 14.56±0.04 | 15.33±0.04 | 5.68±0.01 |

| IKMTSL-cys | 17.0 | 14.58±0.02 | 15.48±0.02 | 5.92±0.04 |

| IKMTSL-glu | 17.0 | 14.62±0.01 | 15.46±0.02 | 6.15±0.03 |

| IKMTSL-2me | 17.0 | 14.64±0.01 | 15.53±0.01 | 6.16±0.03 |

| IMTSL-PTE (Triton X-100) | 23.0 | 14.19±0.01 | 15.19±0.01 | 2.52±0.01 |

Data sourced from reference nih.gov

Interactions with Biological Components and Oxidative Stress Studies

Protection Against Oxidative Damage in Biological Systems

Nitroxides, including this compound, have demonstrated significant potential in protecting biological systems from oxidative damage. smolecule.comontosight.ai Their ability to act as radical scavengers allows them to neutralize reactive oxygen species (ROS), which are key contributors to cellular damage. smolecule.comontosight.ai Studies have shown that this compound can protect cells from oxidative stress-induced damage.

The protective mechanism of nitroxides involves their participation in a redox cycle, where they can be reduced to hydroxylamines or oxidized to oxoammonium cations. nih.gov This allows them to catalytically dismutate superoxide (B77818) radicals, mimicking the action of the enzyme superoxide dismutase (SOD). nih.gov In this process, the nitroxide is not consumed, maintaining a constant concentration while converting superoxide to hydrogen peroxide and oxygen. nih.gov Nitroxides have also been shown to react with other damaging species like peroxynitrite and carbonate anion radicals. nih.gov

Enhancing Stability of Biological Molecules Under Oxidative Conditions

The radical scavenging properties of this compound also contribute to its ability to enhance the stability of biological molecules when they are subjected to oxidative conditions. smolecule.com By neutralizing reactive radicals, nitroxides can prevent the oxidative modification and degradation of crucial biomolecules such as proteins and lipids. ontosight.ai The stability of nitroxides themselves is a key factor, with sterically shielded nitroxides showing increased stability against reduction by cellular components like ascorbate. nih.gov The introduction of bulky groups, such as ethyl groups instead of methyl groups, has been shown to increase the in vivo and in vitro stability of nitroxides. nih.gov

Advanced Imaging Techniques Leveraging Nitroxide Properties

Functional EPR and NMR Tomography

The paramagnetic nature of nitroxides makes them excellent probes for advanced in vivo imaging techniques like Electron Paramagnetic Resonance Imaging (EPRI) and Nuclear Magnetic Resonance (NMR) imaging. nih.govmdpi.commdpi.com EPRI, also known as EPR tomography, can spatially map the distribution and dynamics of free radicals in biological specimens, providing unique functional information. mdpi.comnih.gov

Nitroxides are used as imaging probes in these techniques to visualize and quantify various physiological parameters. mdpi.com For instance, by monitoring the reduction rate of nitroxides to their diamagnetic forms, EPRI can provide an in vivo assessment of the cellular redox status. mdpi.com This has been applied to create three-dimensional redox maps of animal brains. mdpi.com